

Application Note: Cell-Based Assay Profiling of Chiral Quinoline Scaffolds

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Compound of Interest

Compound Name: (3S)-3-Amino-3-(6-quinolyloxy)propan-1-ol

Cat. No.: B13308183

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Compound: **(3S)-3-Amino-3-(6-quinolyloxy)propan-1-ol** Classification: Chiral Fragment / Kinase Inhibitor Scaffold / Synthetic Intermediate Primary Application: Fragment-Based Screening, Cytotoxicity Profiling, and Off-Target Liability Assessment

Introduction & Mechanistic Context

(3S)-3-Amino-3-(6-quinolyloxy)propan-1-ol represents a privileged scaffold in medicinal chemistry, combining a quinoline pharmacophore (common in kinase and DNA-binding agents) with a chiral amino-alcohol linker. In drug development, this molecule serves two critical roles:

- **Fragment Probe:** As a low-molecular-weight ligand (Fragment) used to identify binding "hotspots" on target proteins (e.g., ATP-binding pockets of kinases like ROCK, Akt, or PKA) via weak interactions.
- **Chiral Building Block:** A precursor for complex inhibitors. Cell-based validation of this intermediate is essential to ensure that the scaffold itself does not possess intrinsic cytotoxicity or off-target activity (e.g., hERG inhibition or phospholipidosis) before elaboration.

Critical Technical Consideration: The quinoline moiety is naturally fluorescent and basic. This application note addresses specific interference mitigation strategies for fluorescence-based assays.

Experimental Design & Preparation

Solubility & Stock Solution Management

The quinoline nitrogen and primary amine make this compound pH-sensitive. Improper solubilization can lead to micro-precipitation in buffered media, yielding false negatives in cell assays.

- Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade $\geq 99.9\%$).
- Stock Concentration: 100 mM (High concentration required for fragment screening).
- Storage: -20°C , desiccated. Avoid freeze-thaw cycles (>3 cycles degrades the chiral center integrity).

Preparation Protocol:

- Weigh 10 mg of **(3S)-3-Amino-3-(6-quinoly)propan-1-OL**.
- Calculate DMSO volume:
.
- Vortex for 60 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
- QC Check: Dilute 1:100 in PBS (pH 7.4). Measure
.
. If
, solubility is poor; add 1 equivalent of HCl to the stock to form the hydrochloride salt in situ.

Cell Culture Models

Select cell lines based on the intended target class of the final drug:

- Kinase Targets (General): HEK293T (High transfection efficiency for target overexpression).

- Cytotoxicity/Hepatotoxicity: HepG2 (Metabolic competence).
- Fragment Screening: A549 or HeLa (Robust adherence for wash steps).

Core Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: As a fragment, this molecule likely binds targets with low affinity (

in range). Traditional IC₅₀ assays may miss this. CETSA detects binding by stabilizing the target protein against heat denaturation.*

Workflow:

- Seeding: Seed HEK293T cells at cells/well in 6-well plates. Transfect with Target-Flag plasmid (e.g., ROCK1-Flag) if endogenous levels are low.
- Treatment:
 - Treat cells with 50 μ M **(3S)-3-Amino-3-(6-quinolyl)propan-1-OL** for 1 hour.
 - Control: 0.1% DMSO.
- Harvest: Trypsinize, wash with PBS, and resuspend in kinase buffer supplemented with protease inhibitors.
- Thermal Challenge:
 - Aliquot cell suspension into PCR tubes (50 μ L each).
 - Heat individual tubes to a gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.
 - Cool immediately to 25°C.

- Lysis: Add 1% NP-40, freeze-thaw (3x) to lyse. Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured aggregates.
- Detection: Run supernatant on SDS-PAGE. Blot for Target-Flag.
- Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve () indicates direct binding.

Protocol B: Cytotoxicity Profiling (Luminescent ATP Assay)

Rationale: Quinolines are fluorescent. Avoid Resazurin/MTT assays where the compound's fluorescence (Ex/Em ~350/450 nm) might overlap with reagents. Use luminescence (CellTiter-Glo) instead.*

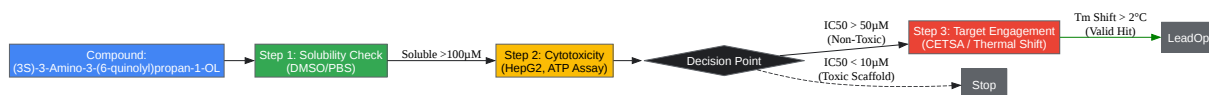
Steps:

- Seeding: 3,000 HepG2 cells/well in 384-well white opaque plates.
- Dosing: 10-point dose-response (0.1 μ M to 100 μ M). Incubate 48 hours.
- Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min. Incubate 10 min. Read Luminescence.
- Interpretation:
 - IC₅₀ > 50 μ M: Scaffold is "clean" (suitable for drug development).
 - IC₅₀ < 10 μ M: Scaffold has intrinsic toxicity (likely DNA intercalation due to planar quinoline).

Visualization & Data Analysis

Workflow Diagram: Fragment Validation Pipeline

The following diagram illustrates the decision tree for validating this chiral fragment.



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Caption: Validation pipeline ensuring the scaffold is soluble and non-toxic before assessing target engagement.

Data Presentation: Expected Results

Assay Type	Readout	Control (DMSO)	Compound (50 µM)	Interpretation
Solubility (PBS)	OD600 Turbidity	0.001	< 0.005	Soluble (Pass)
Cytotoxicity (HepG2)	RLU (Luminescence)	100%	> 85%	Non-cytotoxic (Pass)
CETSA (Target X)	Melting Temp ()	48.5°C	51.2°C	(Binder)
Fluorescence Interference	RFU (Ex350/Em450)	50	2500	High Interference (Avoid fluorescence assays)

Troubleshooting & Pitfalls

The "Quinoline Fluorescence" Trap

- Issue: The quinoline ring emits blue fluorescence.
- Impact: If using DAPI (nuclear stain) or blue-fluorescent viability dyes, the compound will generate high background noise, appearing as "false positive" cells.

- Solution: Use Red/Far-Red dyes (e.g., Draq5, Resazurin Red) or non-fluorescent readouts (Luminescence/Impedance).

Chiral Inversion

- Issue: The (3S) center is adjacent to an amine and an alcohol. In basic conditions (pH > 9) or high temperatures, racemization to the (R)-form can occur.
- Mitigation: Keep all buffers at pH 7.0–7.4. Perform chiral HPLC (Chiralpak AD-H column) if stock solution is older than 3 months.

Cationic Amphiphilic Drug (CAD) Potential

- Issue: The structure (hydrophobic ring + basic amine) mimics phospholipidosis-inducing agents.
- Check: Monitor cells for "foamy" cytoplasm (vacuolization) under microscopy at 40x. This indicates lysosomal trapping.

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